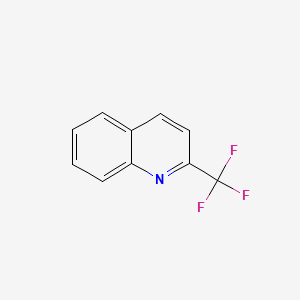
2-(Trifluorometil)quinolina
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-(Trifluoromethyl)quinoline derivatives has been achieved through various methods. One notable method involves the Buchwald–Hartwig amination, yielding 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines with 60–88% yields starting from 2-(aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines and heteroarylamines (Bonacorso et al., 2018). Another synthesis approach utilizes propylphosphonium tetrachloroindate ionic liquid supported on nanosilica as a heterogeneous catalyst under solvent-free conditions for the synthesis of an array of quinolines (Azizi et al., 2018).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including those with a trifluoromethyl group, has been extensively studied. For example, the crystal structure of quinoline-2-carboxylic acid and quinolinium-2-carboxylate shows tautomeric pairs held together by hydrogen bonds, highlighting the structural versatility of quinoline derivatives (Dobrzyńska & Jerzykiewicz, 2004). Similarly, the structure of 2-chloro-7-methyl-3-((4-((p-tolyloxy)methyl)-1H-1,2,3-triazol-1-yl)methyl) quinoline was solved by X-ray powder diffraction, revealing the presence of non-covalent molecular interactions stabilizing the crystal packing (Ghosh et al., 2020).
Chemical Reactions and Properties
2-(Trifluoromethyl)quinoline derivatives undergo various chemical reactions, reflecting their diverse chemical properties. The interaction of quinoline-2(1H)-thione with molecular iodine demonstrates the compound's potential as an antithyroid drug and its ability to form charge-transfer complexes, illustrating the reactivity of such derivatives (Chernov'yants et al., 2015).
Physical Properties Analysis
The physical properties of 2-(Trifluoromethyl)quinoline derivatives, such as solvatochromism and fluorescence, are significant for their applications in materials science and as analytical tools. For instance, Y-shaped tri-fluoromethyl substituted quinoxalines exhibit large Stoke’s shifts due to the presence of the electron-withdrawing trifluoromethyl group, indicative of their potential in optical applications (Rajalakshmi & Palanisami, 2020).
Chemical Properties Analysis
The chemical properties, including reactivity and interactions with biological molecules, position 2-(Trifluoromethyl)quinoline derivatives as valuable compounds in medicinal chemistry and biochemistry. Their interactions with DNA and human serum albumin have been explored, revealing their potential for drug development and as probes for biomolecular studies (Kappenberg et al., 2021).
Aplicaciones Científicas De Investigación
Agentes Antitumorales
Los derivados de la 2-(trifluorometil)quinolin-4-amina han sido diseñados y sintetizados como potentes agentes antitumorales . Estos compuestos han mostrado una actividad citotóxica significativa contra las líneas celulares PC3, K562 y HeLa . Por ejemplo, el compuesto 5e ha demostrado una alta actividad antiproliferativa contra estas líneas celulares con valores de IC50 de 0,49 µM, 0,08 µM y 0,01 µM, respectivamente .
Inhibidores de la Polimerización de Microtúbulos
Estos derivados también actúan como agentes dirigidos a microtúbulos (MTA), inhibiendo la polimerización de microtúbulos . Este mecanismo interrumpe la red de tubulina en las células HeLa, deteniéndolas en la fase G2/M e induciendo la apoptosis de forma dependiente de la dosis .
Inhibidores de Tubulina
El compuesto representativo 5e es una nueva clase de inhibidores de la tubulina . Se ha encontrado que interrumpe la red de tubulina en las células HeLa, similar a la colchicina .
Descubrimiento de Medicamentos
El ácido 2-(trifluorometil)quinolin-8-il)borónico, un compuesto relacionado, tiene diversas aplicaciones en áreas como el descubrimiento de fármacos. Exhibe una alta complejidad debido a su intrincada estructura.
Catálisis
El mismo compuesto también se utiliza en catálisis. Su estructura compleja ofrece una explosión, lo que lo convierte en un compuesto químico versátil para la investigación científica.
Medicamentos Aprobados por la FDA
Los medicamentos que contienen grupos trifluorometilo, incluidos los que contienen 2-(trifluorometil)quinolina, han sido aprobados por la FDA . Estos medicamentos han demostrado exhibir numerosas actividades farmacológicas .
Mecanismo De Acción
Target of Action
Quinoline-based compounds, in general, have been known to target various enzymes and exhibit antibacterial, antineoplastic, and antiviral activities .
Mode of Action
Quinoline derivatives are known to interact with their targets, leading to changes in the target’s function . For instance, some quinoline-based compounds inhibit enzyme activity, leading to their antibacterial, antineoplastic, and antiviral effects .
Biochemical Pathways
Quinoline compounds are known to interfere with various biochemical pathways, depending on their specific targets .
Result of Action
Quinoline-based compounds are known to exhibit a range of biological activities, including antibacterial, antineoplastic, and antiviral effects .
Safety and Hazards
Direcciones Futuras
There is a growing interest in fluorinated derivatives of quinolines, including 2-(Trifluoromethyl)quinoline, which stimulates research studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications . The discovery of novel analgesic agents with high potency, low toxicity, and low addictive properties remains a priority .
Propiedades
IUPAC Name |
2-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N/c11-10(12,13)9-6-5-7-3-1-2-4-8(7)14-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSRICFIQLVSMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380663 | |
| Record name | 2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
347-42-2 | |
| Record name | 2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(TRIFLUOROMETHYL)QUINOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(cyclohexylamino)-2-oxo-1-(6-quinolinyl)ethyl]-N-[(4-fluorophenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-carboxamide](/img/structure/B1226448.png)
![N-(4-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-furamide](/img/structure/B1226449.png)
![4-[[2-(3-Ethylanilino)-3,4-dioxo-1-cyclobutenyl]amino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1226452.png)
![2-[3-[(4-methylphenyl)methyl]-7-oxo-6-triazolo[4,5-d]pyrimidinyl]-N-(2-oxolanylmethyl)acetamide](/img/structure/B1226453.png)
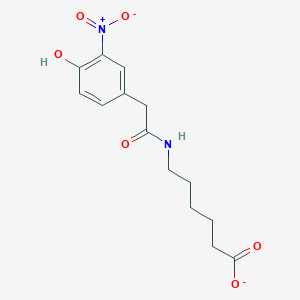

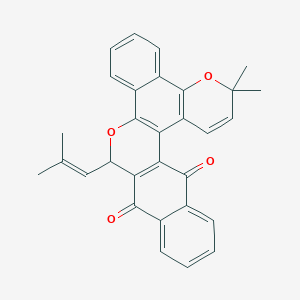
![2-[(4-Methylphenoxy)methyl]imidazo[1,2-a]pyrimidine](/img/structure/B1226463.png)
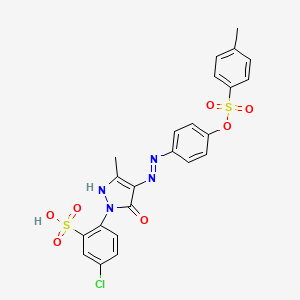
![6-Amino-3-methyl-4-(2-methylpropyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1226466.png)
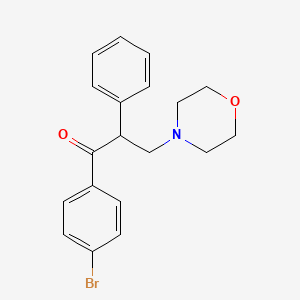
![4-[1-Ethyl-2-(4-methylphenyl)butyl]phenol](/img/structure/B1226469.png)
![4-Tert-butylbenzoic acid [2-[(2-methoxy-3-dibenzofuranyl)amino]-2-oxoethyl] ester](/img/structure/B1226471.png)
![2-Cyclopentylacetic acid [2-[(3-chloro-9,10-dioxo-2-anthracenyl)amino]-2-oxoethyl] ester](/img/structure/B1226472.png)